9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide
Description
Properties
CAS No. |
89459-44-9 |
|---|---|
Molecular Formula |
C19H22N4O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
9-amino-N-[3-(dimethylamino)propyl]acridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O/c1-23(2)12-6-11-21-19(24)15-9-5-8-14-17(20)13-7-3-4-10-16(13)22-18(14)15/h3-5,7-10H,6,11-12H2,1-2H3,(H2,20,22)(H,21,24) |
InChI Key |
VNWAULKXOPRJEL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Acridine Core and Carboxylic Acid Intermediate
The acridine core is typically synthesized starting from acridone or related precursors. One classical approach involves the reduction of acridone to acridane, followed by reoxidation to form acridine-carboxylic acid intermediates.
For example, a patented method describes the reduction of acridone using an aluminum-mercury amalgam in the presence of potassium hydroxide in aqueous ethanol under reflux conditions. This is followed by reoxidation with ferric chloride to yield the acridine-4-carboxylic acid intermediate (compound 2 in the patent).
This intermediate is crucial as it provides the carboxylic acid functionality at the 4-position of the acridine ring, which is necessary for subsequent amide bond formation.
However, this method has limitations: the harsh reduction conditions restrict the scope of substituents tolerated on the acridine ring, and the intermediate acids can have unpleasant properties such as causing tearing and sneezing, complicating handling.
Activation of the Carboxylic Acid and Amide Bond Formation
The acridine-4-carboxylic acid intermediate is activated using coupling agents such as 1,1-carbonyldiimidazole (CDI) in the presence of solvents like dimethylformamide (DMF).
The activated intermediate then reacts with the amine component, specifically N,N-dimethylpropane-1,3-diamine or its derivatives, to form the carboxamide linkage at the 4-position of the acridine ring.
This step introduces the 3-(dimethylamino)propyl side chain via nucleophilic substitution, yielding the target compound 9-Amino-N-[3-(dimethylamino)propyl]acridine-4-carboxamide.
Alternative Synthetic Routes and Functional Group Introduction
Other synthetic strategies reported for acridine derivatives involve Ullmann condensation reactions to form arylamino benzoic acids, followed by cyclization to acridone derivatives, and further functionalization. While these methods are more general for acridine derivatives, they provide insight into possible alternative routes for acridine core construction.
Introduction of the dimethylamino group on the propyl chain is typically achieved through nucleophilic substitution reactions using dimethylamine or its derivatives.
Summary Table of Preparation Steps
| Step No. | Stage Description | Reagents/Conditions | Notes/Challenges |
|---|---|---|---|
| 1 | Reduction of acridone to acridane | Aluminum-mercury amalgam, KOH, EtOH/H2O, reflux | Harsh conditions; limited substituent tolerance |
| 2 | Reoxidation to acridine-4-carboxylic acid | Ferric chloride (FeCl3) | Intermediate acid causes handling issues |
| 3 | Activation of carboxylic acid | 1,1-Carbonyldiimidazole (CDI), DMF | Efficient activation for amide bond formation |
| 4 | Amide bond formation with 3-(dimethylamino)propylamine | N,N-Dimethylpropane-1,3-diamine, nucleophilic substitution | Key step introducing side chain |
The patented synthesis method remains a primary reference for preparing this compound, despite its limitations regarding harsh reaction conditions and handling difficulties of intermediates.
Modifications to reduce the severity of reduction conditions or to use alternative activation methods for the carboxylic acid could improve yields and safety.
The compound’s synthesis is sensitive to substituents on the acridine ring; for example, chlorine-substituted derivatives may undergo dehalogenation under the reduction conditions, limiting the method’s applicability.
The use of coupling agents like CDI is preferred for amide bond formation due to their efficiency and mild reaction conditions.
Alternative synthetic routes involving Ullmann-type condensations and cyclizations provide broader frameworks for acridine derivative synthesis but require adaptation for this specific compound.
The preparation of this compound involves a multi-step synthetic process centered on acridine core formation, carboxylic acid intermediate generation, activation, and amide bond formation with a dimethylaminopropyl amine. The most detailed and authoritative method is derived from patent literature, which outlines the reduction of acridone, reoxidation, and subsequent coupling steps. Despite some challenges related to reaction conditions and intermediate handling, this method provides a reliable route to the target compound. Further research into milder conditions and alternative synthetic strategies could enhance the preparation efficiency and broaden the scope of derivatives accessible.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and carboxamide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Products include nitroso and nitro derivatives.
Reduction: Products include primary and secondary amines.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Antitumor Research
Although 9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide is classified as an inactive derivative, its structural similarities to active acridine derivatives have prompted investigations into its potential as a precursor for developing new anticancer agents. Studies have shown that modifications to the acridine skeleton can yield compounds with significant cytotoxic properties against various cancer cell lines, including those of cervical and liver cancers .
DNA Interaction Studies
Research indicates that acridine derivatives, including this compound, exhibit a high affinity for DNA. This property makes them valuable in studying DNA-binding mechanisms and developing ligands that can modulate gene expression or induce apoptosis in cancer cells . The compound's ability to interact with DNA may be leveraged in designing novel therapeutic strategies aimed at targeting specific genetic sequences.
G-Quadruplex Ligands
Recent studies have explored the use of acridine derivatives as ligands for G-quadruplexes (G4), which are four-stranded structures formed in guanine-rich sequences of DNA. These structures play crucial roles in regulating gene expression and maintaining genomic stability. Compounds similar to this compound have been tested for their ability to stabilize G4 structures, potentially leading to novel approaches for cancer treatment by targeting these specific DNA formations .
Enzyme Inhibition
The compound has also been evaluated for its potential inhibitory effects on various enzymes involved in cancer progression, such as topoisomerases and histone deacetylases (HDACs). In vitro studies have shown that certain modifications can enhance the inhibitory activity against these enzymes, suggesting a pathway for developing effective anticancer therapies .
Case Studies and Research Findings
Mechanism of Action
The primary mechanism of action of 9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide involves DNA intercalation . The planar structure of the compound allows it to insert itself between the base pairs of the DNA double helix. This intercalation disrupts the normal functioning of DNA, affecting processes such as replication and transcription . The compound’s dimethylamino group interacts with the major groove of DNA, further stabilizing the intercalated complex .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Acridine Carboxamide Derivatives
The following table compares key structural and functional features of 9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide with related acridine carboxamides:
Key Findings :
- The length and substitution of the side chain critically influence activity. DACA’s shorter 2-(dimethylamino)ethyl group confers antitumor activity, whereas the longer 3-(dimethylamino)propyl chain in the target compound renders it inactive .
- Studies on 9-aminoacridinecarboxamides indicate that DNA binding kinetics and residence time correlate with cytotoxicity. Longer DNA residence times enhance strand-breaking activity via non-oxidative mechanisms . The inactivity of the target compound may stem from suboptimal DNA interaction due to its bulky side chain.
Functional Analogs: DNA-Interacting Carboxamides
Quinoline/Naphthyridine Carboxamides
Compounds like N3-aryl-4-oxo-1,4-dihydroquinoline-3-carboxamides (e.g., compound 67 in ) share the carboxamide moiety but feature a quinoline/naphthyridine core instead of acridine . These derivatives exhibit distinct biological targets, such as kinase inhibition, rather than direct DNA intercalation.
Structural vs. Functional Comparison :
- Acridine derivatives (e.g., DACA) primarily act via DNA intercalation and topoisomerase inhibition, while quinoline carboxamides often target enzymatic pathways .
- The carboxamide group’s role varies: in acridines, it modulates DNA binding, whereas in quinolines, it may enhance solubility or enzyme affinity.
Mechanistic Insights from Research
DNA Binding and Antitumor Activity
A seminal study by Denny et al. (1986) demonstrated that 9-aminoacridinecarboxamides with longer DNA residence times exhibit enhanced cytotoxicity and antitumor activity . For example:
Side Chain Optimization
- DACA’s 2-(dimethylamino)ethyl chain optimizes charge interactions with DNA’s phosphate backbone, enhancing binding.
- Elongating the side chain (e.g., to 3-(dimethylamino)propyl) disrupts this balance, as seen in the target compound’s lack of efficacy .
Biological Activity
9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide (commonly referred to as DAPAC) is a compound belonging to the acridine class, known for its potential biological activities, particularly in the realm of cancer treatment. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential applications.
Chemical Structure and Properties
- Chemical Formula : C₁₉H₂₂N₄O
- Molecular Weight : 322.40 g/mol
- CAS Number : 89459-44-9
DAPAC is characterized by an acridine moiety, which is a tricyclic structure containing nitrogen atoms that contribute to its biological properties. The compound's structure allows it to interact with DNA and other cellular targets, which is crucial for its anticancer activity.
The primary mechanism of action for DAPAC involves DNA intercalation , where the compound inserts itself between DNA base pairs. This can disrupt normal DNA function, leading to:
- Inhibition of DNA replication
- Induction of apoptosis in cancer cells
- Potential interference with topoisomerase enzymes, which are essential for DNA unwinding during replication.
Antitumor Activity
Research has indicated that DAPAC exhibits significant antitumor properties. A critical review highlighted that compounds similar to DAPAC have shown strong activity against various cancer cell lines, including:
- U937 (human histiocytic lymphoma)
- HeLa (cervical cancer)
- HepG2 (liver cancer)
In one study, acridine derivatives demonstrated IC₅₀ values in the low micromolar range against U937 cells, indicating potent cytotoxic effects .
Case Studies
-
In Vitro Studies :
- A study demonstrated that DAPAC could induce apoptosis in U937 cells through DNA interaction, leading to cell cycle arrest at the G2/M phase.
- Another investigation showed that modifications of acridine compounds resulted in enhanced activity against various tumor cell lines, suggesting that structural variations can significantly influence biological outcomes .
- In Vivo Studies :
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of DAPAC is crucial for evaluating its therapeutic potential:
- Absorption : High probability of human intestinal absorption.
- Blood-Brain Barrier Penetration : Moderate likelihood of crossing the blood-brain barrier suggests potential CNS applications.
- Toxicity : Preliminary studies indicate low acute toxicity levels in animal models; however, comprehensive toxicological assessments are necessary for clinical applications.
Comparative Analysis with Other Acridine Derivatives
| Compound Name | IC₅₀ (µM) | Mechanism of Action | Cancer Types Targeted |
|---|---|---|---|
| DAPAC | Low micromolar | DNA intercalation | U937, HeLa, HepG2 |
| 9-Chloroacridine | 0.90 | Topoisomerase inhibition | Various solid tumors |
| 9-Amino-DACA | 1.5 | Apoptosis induction | Melanoma |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the acridine core via multicomponent reactions (MCRs) using dimedone, nitroaromatic aldehydes, and sulfonamide derivatives in water with phase-transfer catalysts like DBSA (yields ~80-87%) .
- Step 2 : Reduction of nitro groups to amines using aqueous sodium polysulfide under reflux, ensuring careful pH control to avoid side reactions .
- Step 3 : Carboxamide functionalization via coupling reactions with sulfonyl chlorides or activated esters in THF, catalyzed by triethylamine (TEA) .
- Optimization : Monitor intermediates via TLC/HPLC and adjust stoichiometry (e.g., molar ratios of 2:1:1 for MCRs) to improve yields.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Melting Point Analysis : Confirm consistency with literature values.
- Spectroscopy :
- IR : Identify NH₂ (3244–3467 cm⁻¹), aromatic C–H (3032–3098 cm⁻¹), and carbonyl (1623–1634 cm⁻¹) stretches .
- NMR : Assign peaks for the dimethylaminopropyl chain (δ ~2.2–2.8 ppm for –N(CH₃)₂) and acridine protons (δ ~7.5–8.5 ppm) .
- HRMS : Validate molecular ion peaks and isotopic patterns .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Prioritize:
- DNA Intercalation Assays : Use fluorescence quenching or ethidium bromide displacement to assess binding affinity .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC₅₀ values with structurally similar acridines (e.g., quinacrine derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Methodological Answer :
- Modify Substituents : Replace the dimethylaminopropyl group with morpholine or piperazine derivatives to alter hydrophobicity and charge distribution .
- Functional Group Variations : Introduce sulfonamide or triazole moieties (as in ) to enhance hydrogen bonding with biological targets .
- Assay Design : Use comparative binding kinetics (SPR) and molecular docking to map interactions with DNA/protein targets .
Q. What advanced spectroscopic techniques resolve contradictions in reported photophysical properties?
- Methodological Answer : Address discrepancies (e.g., fluorescence quantum yield variations) via:
- Time-Resolved Fluorescence : Measure excited-state lifetimes to differentiate static vs. dynamic quenching mechanisms .
- Solvatochromism Studies : Correlate emission shifts with solvent polarity to assess dipole moment changes in excited states .
- Quantum Mechanical Simulations : Compare experimental data with DFT-calculated spectra (e.g., TD-DFT for electronic transitions) .
Q. How can researchers optimize this compound for use in optical chemical sensors?
- Methodological Answer :
- Matrix Immobilization : Embed the acridine derivative in SiO₂ films to enhance stability and sensor response .
- Protonation Studies : Test pH-dependent luminescence changes (e.g., 9-aminoacridine vs. protonated forms) to design pH sensors .
- Cross-Validation : Compare sensor performance with structurally similar dyes (e.g., 2,7-dimethyl-9-ditolylaminoacridine) to identify optimal substituents .
Q. What strategies mitigate synthetic challenges in scaling up derivatives with modified carboxamide groups?
- Methodological Answer :
- Coupling Reagents : Replace classical methods with HATU or DCC for efficient amide bond formation under mild conditions .
- Purification : Use mass-directed preparative LC to isolate high-purity intermediates, especially for analogs with polar side chains .
- Scale-Up Risks : Monitor exothermic reactions (e.g., nitro reductions) in batch reactors with temperature-controlled stirring .
Data Contradiction Analysis
Q. How should conflicting reports on DNA-binding modes (intercalation vs. groove-binding) be resolved?
- Methodological Answer :
- Competitive Binding Assays : Compare displacement of ethidium bromide (intercalator) and Hoechst 33258 (groove-binder) .
- Circular Dichroism (CD) : Detect DNA conformational changes (e.g., B-to-Z transitions) indicative of intercalation .
- Atomic Force Microscopy (AFM) : Visualize DNA lengthening or kinking caused by compound binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
